molecular formula C23H29N5O3S B2870709 N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1189697-98-0

N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2870709
CAS No.: 1189697-98-0
M. Wt: 455.58
InChI Key: KOZNETVHLNUQQA-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex chemical compound with diverse applications in scientific research. Its unique structure offers opportunities for studying drug discovery, chemical synthesis, and material science, making it a valuable asset for innovative studies.

Preparation Methods

The synthesis of N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves several stepsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has numerous applications in scientific research. It is used in drug discovery for its potential therapeutic properties, in chemical synthesis as a building block for more complex molecules, and in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide stands out due to its unique structure and diverse applications. Similar compounds include 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one and various triazole-pyrimidine hybrids, which also have significant research applications but differ in their specific properties and uses .

Properties

IUPAC Name

N-cyclopropyl-1-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-2-31-19-6-4-3-5-18(19)27-21(29)14-32-22-13-20(24-15-25-22)28-11-9-16(10-12-28)23(30)26-17-7-8-17/h3-6,13,15-17H,2,7-12,14H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNETVHLNUQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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